

# Technical Monograph: 4-Chloro-3-methylbenzenemethanamine

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## Compound of Interest

**Compound Name:** (4-Chloro-3-methylphenyl)methanamine

**CAS No.:** 1155357-58-6

**Cat. No.:** B052893

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## Executive Summary

4-Chloro-3-methylbenzenemethanamine (CAS: 14204-67-2), often referred to as 4-chloro-3-methylbenzylamine, represents a critical "privileged structure" in medicinal chemistry. As a substituted benzylamine, it serves as a primary amine building block that introduces specific steric and electronic constraints into drug candidates.

The simultaneous presence of a chlorine atom (para-position relative to the methylene bridge) and a methyl group (meta-position) creates a unique pharmacological profile. The chlorine enhances metabolic stability and lipophilicity (LogP), while the methyl group introduces a "ortho-effect" relative to the chlorine, locking conformation and restricting bond rotation in the binding pocket. This guide details the physicochemical properties, validated synthetic routes, and quality control parameters required for its integration into high-throughput screening (HTS) and lead optimization campaigns.

# Structural Identity & Physicochemical Profile[1][2] [3]

The molecule consists of a benzene core substituted with a primary methanamine group, a chlorine atom, and a methyl group. The specific 4-Cl, 3-Me substitution pattern is non-trivial; it prevents the rapid oxidative metabolism often seen in unsubstituted benzylamines while avoiding the high reactivity of benzylic halides.

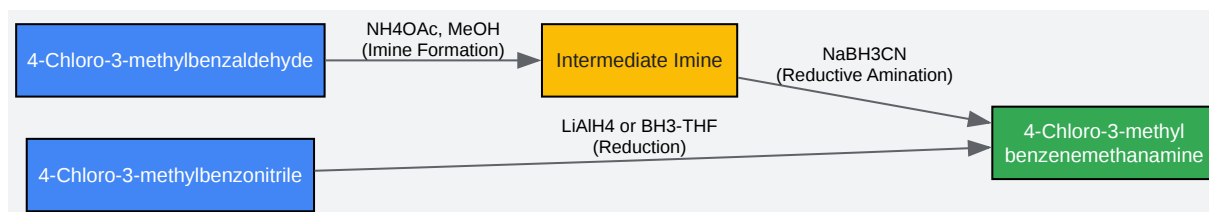
## Table 1: Chemical Specifications

Parameter	Data
IUPAC Name	(4-Chloro-3-methylphenyl)methanamine
Common Name	4-Chloro-3-methylbenzylamine
CAS Number	14204-67-2
Molecular Formula	
Molecular Weight	155.62 g/mol
SMILES	<chem>CC1=C(C=CC(=C1)CN)Cl</chem>
pKa (Conjugate Acid)	~9.4 (Predicted based on benzylamine)
LogP	~2.1 (Predicted)
Appearance	Colorless to pale yellow liquid / Low-melting solid

## Synthetic Methodologies

For research-scale synthesis (gram to decagram), two primary routes are dominant: Reductive Amination (Route A) and Nitrile Reduction (Route B). Route A is generally preferred for safety and yield in a standard laboratory setting, whereas Route B is utilized when the nitrile precursor is more accessible.

## Figure 1: Synthetic Pathway Comparison



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Caption: Comparison of Reductive Amination (Top) vs. Nitrile Reduction (Bottom) pathways.

## Detailed Protocol: Reductive Amination (Route A)

This protocol minimizes the formation of secondary amine byproducts (dimers) through the use of excess ammonium acetate.

Reagents:

- Precursor: 4-Chloro-3-methylbenzaldehyde (1.0 eq)<sup>[1]</sup>
- Amine Source: Ammonium Acetate ( ) (10.0 eq)
- Reductant: Sodium Cyanoborohydride ( ) (1.5 eq)
- Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

- Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-3-methylbenzaldehyde in anhydrous methanol (0.2 M concentration).
- Buffering: Add Ammonium Acetate in a single portion. The excess is crucial to push the equilibrium toward the imine and suppress dimerization. Stir at room temperature for 30 minutes.

- Reduction: Cool the solution to 0°C. Carefully add portion-wise. Note: Evolution of gas may occur; ensure venting.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS for the disappearance of the aldehyde (M+H 155, aldehyde peak) and appearance of the amine (M+H 156).
- Quenching: Quench with 1N HCl until pH < 2. Stir for 30 minutes to decompose excess borohydride.
- Workup: Remove methanol under reduced pressure. Neutralize the aqueous residue with 1N NaOH to pH > 12. Extract 3x with Dichloromethane (DCM).
- Purification: Dry organic layers over , filter, and concentrate. If necessary, purify via flash chromatography (DCM:MeOH:NH<sub>4</sub>OH gradient).

## Medicinal Chemistry Applications

The 4-Chloro-3-methylbenzenemethanamine scaffold is not merely a linker; it is a pharmacophore modulator.

### Steric & Electronic Modulation[1]

- The "Magic Methyl" Effect: The methyl group at position 3 introduces a steric clash with the ortho-protons or adjacent residues in a protein binding pocket. This restricts the rotational freedom of the phenyl ring relative to the methylene tether, potentially locking the molecule in a bioactive conformation (entropy reduction benefit).
- Halogen Bonding: The chlorine at position 4 serves as a lipophilic anchor. In many kinase inhibitors, this chlorine fills a hydrophobic pocket (e.g., the "gatekeeper" region), while the amine forms a critical salt bridge or hydrogen bond with backbone carbonyls (e.g., Asp or Glu residues).

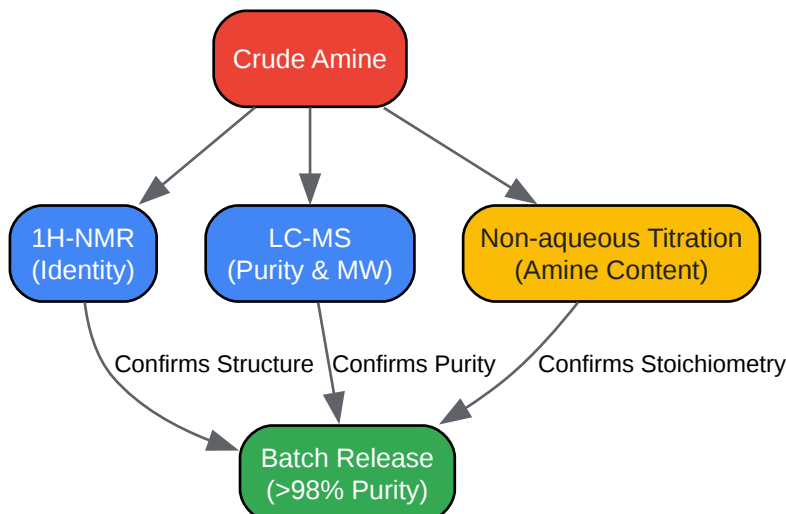
## Validated Target Classes[1]

- GPCR Ligands: Used in the synthesis of antagonists for chemokine receptors (e.g., CCR antagonists) where the benzylamine mimics the side chain of basic amino acids.
- Kinase Inhibitors: The scaffold acts as a hinge-binder equivalent or a solvent-front directed group.
- Platinum(IV) Complexes: Research indicates that benzylamine derivatives, including halogenated variants, coordinate with Pt(IV) to form prodrugs that release cytotoxic species upon intracellular reduction [1].

## Analytical Characterization & Quality Control

To ensure data integrity in biological assays, the synthesized material must meet strict purity criteria (>95%).

### Figure 2: Quality Control Workflow



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Caption: Analytical workflow ensuring structural identity and purity prior to biological testing.

## Expected Analytical Data

- <sup>1</sup>H-NMR (400 MHz,

):

- 7.2–7.3 (m, 1H, Ar-H5).
- 7.1 (s, 1H, Ar-H2).
- 7.0 (d, 1H, Ar-H6).
- 3.85 (s, 2H,  
). Diagnostic Peak
- 2.35 (s, 3H,  
).
- 1.50 (bs, 2H,  
, exchangeable).
- Mass Spectrometry (ESI+):
  - Observed  
(matches calculated).
  - Isotope pattern: Distinct 3:1 ratio for  
(peaks at 156 and 158).

## Handling & Safety (EHS)[1]

Hazard Classification:

- Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[2]
- Eye Damage: Category 1 (Risk of blindness).

Handling Protocol:

- Engineering Controls: All transfers must occur within a certified chemical fume hood.

- PPE: Neoprene or Nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles. A face shield is required during the quenching of hydride reactions.
- Storage: Store under inert atmosphere ( or Ar) at 2–8°C. Primary amines absorb atmospheric to form carbamates, which appear as white crusts on the container; this compromises stoichiometry in subsequent couplings [2].

## References

- Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. ResearchGate. Available at: [[Link](#)]
- 4-Chloro-3-methylbenzenemethanamine Properties. EPA CompTox Chemicals Dashboard. Available at: [[Link](#)][3]

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